N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide
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Description
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with various target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
It can be inferred from the pharmacological activities of similar compounds that it likely interacts with its targets to inhibit their function . This inhibition could result in various changes, such as the prevention of parasitic growth .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple pathways may be affected . These could include pathways related to cancer, microbial infections, inflammation, oxidation, viral infections, and various enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound could have various effects, such as inhibiting the growth of cancer cells, microbes, and parasites, reducing inflammation and oxidation, and inhibiting various enzymes .
Biological Activity
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a complex organic compound that has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The unique structure of this compound, which includes a triazolopyridazine core and a sulfonamide moiety, positions it as a candidate for various pharmacological applications.
Chemical Structure
The molecular formula of the compound is C13H12FN5O2S, and its IUPAC name is 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. The structural representation can be summarized as follows:
Component | Description |
---|---|
Core Structure | Triazolopyridazine |
Fluorophenyl Group | Enhances hydrophobic interactions |
Sulfonamide Moiety | Potential for biological activity |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : Potential to scavenge free radicals, contributing to its anti-inflammatory effects.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance:
- A series of pyrazole derivatives showed IC50 values ranging from 35.7 to 75.2 µmol/kg against COX-II inhibition, indicating potential efficacy in managing inflammation .
Anticancer Activity
The anticancer potential of similar compounds has also been explored:
- Compounds derived from triazolopyridazine cores displayed notable cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 of 0.067 µM against Aurora-A kinase .
Case Studies
- Case Study on COX-II Inhibition
- Case Study on Antitumor Activity
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c22-18-8-6-17(7-9-18)21-25-24-19-10-11-20(26-27(19)21)30-14-13-23-31(28,29)15-12-16-4-2-1-3-5-16/h1-11,23H,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHMXSXNWNVHJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.